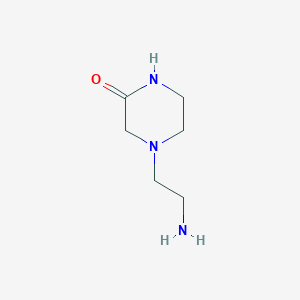

4-(2-Aminoethyl)piperazin-2-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(2-aminoethyl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O/c7-1-3-9-4-2-8-6(10)5-9/h1-5,7H2,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMMBJDNXKWZSLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428331 | |

| Record name | 4-(2-Aminoethyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145625-71-4 | |

| Record name | 4-(2-Aminoethyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2 Aminoethyl Piperazin 2 One and Its Derivatives

Established Synthetic Pathways and Precursors

Established synthetic routes to 4-(2-Aminoethyl)piperazin-2-one typically involve the sequential formation of the piperazinone ring and the introduction of the functionalized side chain. These methods rely on well-understood reactions and commercially available starting materials.

Multi-step Reaction Sequences for Piperazinone Ring Formation

The formation of the piperazin-2-one (B30754) scaffold can be achieved through several reliable multi-step sequences. One common approach begins with the reaction of an N-substituted ethylenediamine (B42938) derivative with an α-haloacetyl halide, such as chloroacetyl chloride. The resulting intermediate can then undergo intramolecular cyclization to form the piperazin-2-one ring.

Another established method involves the reaction of a suitable diamine with an α,β-unsaturated ester. This Michael addition followed by cyclization provides a versatile route to various piperazinone derivatives. The choice of starting materials and reaction conditions can be tailored to favor the formation of the desired substituted piperazinone.

A key precursor in many syntheses is piperazine (B1678402) itself, which can be functionalized and then cyclized. For instance, piperazine can be reacted with an appropriate reagent to introduce a carboxymethyl group, which can subsequently be cyclized to form the piperazinone ring.

Strategies for Introducing the 2-Aminoethyl Side Chain

The introduction of the 2-aminoethyl side chain at the N4 position of the piperazinone ring is a critical step that requires careful consideration of regioselectivity, especially when the N1 position is unsubstituted. A common and effective strategy involves the use of protecting groups.

A widely employed method starts with the protection of one of the nitrogen atoms of piperazine, often with a tert-butoxycarbonyl (Boc) group, to form 1-Boc-piperazine. This allows for the selective alkylation of the unprotected nitrogen. The protected piperazine can be reacted with a suitable two-carbon electrophile bearing a protected amino group, such as N-(2-bromoethyl)phthalimide. Following the alkylation, the piperazinone ring can be formed, and subsequent deprotection of both the Boc group and the phthalimide (B116566) group yields this compound.

Alternatively, N-Boc-piperazine can be reacted with ethyl chloroacetate (B1199739) to introduce an ester-containing side chain. This can then be converted to the corresponding amide, which upon cyclization and subsequent reduction and deprotection steps, can lead to the desired product.

Novel Synthetic Route Development

Recent research has focused on developing more efficient, sustainable, and selective methods for the synthesis of piperazinone derivatives, including this compound. These novel routes often incorporate principles of green chemistry and advanced catalytic systems.

Principles of Green Chemistry in Synthesis of this compound

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds. mdpi.com For piperazinone synthesis, this includes the use of microwave-assisted organic synthesis (MAOS), which can significantly reduce reaction times and improve yields. nih.govtandfonline.comorganic-chemistry.orgresearchgate.net The use of greener solvents, or even solvent-free reaction conditions, is another key aspect. tandfonline.com

Catalytic methods that avoid stoichiometric reagents are also at the forefront of green synthetic development. For example, catalytic amination processes using transition metal catalysts can provide more atom-economical routes to piperazine and its derivatives. researchgate.netnih.govmdpi.com The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, also contributes to a greener process by reducing waste and energy consumption.

Chemo- and Regioselective Synthesis Approaches

Achieving high chemo- and regioselectivity is a major challenge in the synthesis of asymmetrically substituted piperazinones like this compound. Modern synthetic methods are being developed to address this.

Palladium-catalyzed cross-coupling reactions, for instance, have emerged as powerful tools for the selective formation of C-N bonds. nih.gov These methods can allow for the precise introduction of substituents onto the piperazine or piperazinone core. Photoredox catalysis is another innovative approach that enables the C-H functionalization of piperazines under mild conditions, offering new pathways for selective substitution. mdpi.com

The strategic use of directing groups in combination with transition metal catalysis can also control the position of functionalization on the piperazinone ring. These advanced methods provide access to a wider range of derivatives with a high degree of control over the molecular architecture.

Optimization of Synthetic Yields and Purity Profiles

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound, particularly for large-scale production. This involves a systematic study of various reaction parameters.

Key parameters that are often optimized include the choice of catalyst, solvent, base, reaction temperature, and reaction time. For instance, in N-alkylation reactions, the nature of the base and the solvent can have a significant impact on the reaction rate and the formation of byproducts. The table below illustrates a hypothetical optimization of the N-alkylation of a piperazinone precursor.

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Acetonitrile (B52724) | K₂CO₃ | 80 | 12 | 65 |

| 2 | DMF | K₂CO₃ | 80 | 12 | 72 |

| 3 | DMF | Cs₂CO₃ | 80 | 8 | 85 |

| 4 | DMF | Cs₂CO₃ | 100 | 6 | 90 |

| 5 | Toluene | DBU | 110 | 4 | 88 |

This table is a representative example of a reaction optimization study and does not represent actual experimental data for the synthesis of this compound.

The purification of the final product is also a critical step. Chromatographic techniques, such as column chromatography, are commonly employed to remove impurities and isolate the desired compound in high purity. The development of crystallization methods for the final product or its salts, such as the commercially available dihydrochloride (B599025) salt, is also important for obtaining a stable and pure form of the compound.

Stereoselective Synthesis of Enantiopure this compound Analogues

The synthesis of enantiomerically pure analogues of this compound, which possess defined stereochemistry at one or more carbons of the piperazinone ring, is a significant challenge in medicinal chemistry. The biological activity of such complex molecules is often dictated by their three-dimensional structure. Therefore, methods that allow for the precise control of stereochemistry are of paramount importance. The approaches to obtaining these chiral molecules can be broadly categorized into two main strategies: the use of a chiral pool and asymmetric catalytic methods. These strategies can be employed to first construct a chiral piperazin-2-one core, which is subsequently functionalized at the N4-position, or to build the heterocyclic ring from a precursor that already contains the desired stereocenter and N-substituent.

A prevalent strategy for creating chiral piperazin-2-ones is through the use of the "chiral pool," which utilizes readily available and inexpensive chiral starting materials, such as amino acids. acs.orgnih.gov For instance, a chiral amino acid can be elaborated into a chiral 1,2-diamine, which is a key intermediate for the synthesis of the piperazin-2-one ring. This approach ensures that the stereochemistry at a specific position is predetermined by the choice of the starting amino acid. Once the chiral piperazin-2-one is formed, the 4-(2-aminoethyl) side chain can be introduced. This typically involves the N-alkylation of the piperazin-2-one at the N4-position with a suitable electrophile, such as a protected 2-haloethylamine (e.g., N-(2-bromoethyl)phthalimide or 2-bromo-N-Boc-ethylamine). The use of a protecting group on the aminoethyl moiety is crucial to prevent side reactions and to allow for selective alkylation at the piperazine nitrogen.

In addition to the chiral pool approach, significant progress has been made in the development of catalytic asymmetric methods for the synthesis of chiral piperazin-2-ones. These methods often offer greater flexibility in the accessible stereoisomers and substitution patterns.

One powerful method is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. This approach provides access to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. dicp.ac.cnrsc.org The reaction involves the hydrogenation of a prochiral pyrazin-2-ol substrate in the presence of a chiral palladium catalyst. The resulting chiral piperazin-2-one can then be subjected to N-alkylation to introduce the desired side chain. A variety of 5,6-disubstituted pyrazin-2-ols have been shown to be suitable substrates for this transformation, affording the corresponding piperazin-2-ones in high yields and with enantiomeric excesses (ee) up to 90%. dicp.ac.cn

Another notable advancement is the palladium-catalyzed asymmetric allylic alkylation of N-protected piperazin-2-ones. nih.govnih.gov This method is particularly useful for the synthesis of α-tertiary piperazin-2-ones, which are challenging to prepare using other techniques. In this reaction, a differentially N-protected piperazin-2-one is treated with an allyl carbonate in the presence of a chiral palladium catalyst. This leads to the formation of a highly enantioenriched piperazin-2-one with a quaternary stereocenter at the α-position. Subsequent deprotection and functionalization of the nitrogen atoms can then be performed to yield the desired target molecule.

The choice of protecting groups for the nitrogen atoms of the piperazin-2-one ring is a critical aspect of the synthetic strategy. Orthogonally protected piperazin-2-ones, where the two nitrogen atoms have different protecting groups that can be removed under distinct conditions, are highly valuable intermediates. This allows for the selective functionalization of each nitrogen atom, providing a high degree of control over the final structure of the molecule. For example, a piperazin-2-one might be protected with a Boc group at N1 and a benzyl (B1604629) group at N4. The benzyl group can be selectively removed by hydrogenolysis, allowing for the introduction of the 2-aminoethyl side chain at the N4-position, while the N1-Boc group remains intact.

The stereoselective synthesis of enantiopure this compound analogues is a field of active research, driven by the potential of these compounds as new therapeutic agents. The continued development of novel and efficient synthetic methodologies will be crucial for exploring the full potential of this class of molecules.

Table of Research Findings on Stereoselective Synthesis of Piperazin-2-one Derivatives

| Method | Catalyst/Reagent | Substrate | Product | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |

| Asymmetric Hydrogenation | [Pd(TFA)₂]/[(S)-Tol-BINAP] | 5,6-Disubstituted pyrazin-2-ols | Chiral disubstituted piperazin-2-ones | 84–90% ee | dicp.ac.cn |

| Asymmetric Allylic Alkylation | [Pd₂(dba)₃]/Chiral Ligand | N-Protected piperazin-2-ones | α-Tertiary piperazin-2-ones | High ee | nih.govnih.gov |

| Chiral Pool Synthesis | (R)-(−)-Phenylglycinol | N-Boc glycine | (R)-2-Methylpiperazin-2-one intermediate | >90% de | nih.gov |

| Jocic-Type Reaction | N/A | Enantiomerically enriched trichloromethyl-substituted alcohol | 1-Substituted piperazinones | Little to no loss of stereochemical integrity | researchgate.net |

| Asymmetric Lithiation | s-BuLi/(-)-sparteine | N-Boc piperazine | Enantiopure α-substituted piperazines | High enantioselectivity | nih.gov |

Reactivity and Mechanistic Studies of 4 2 Aminoethyl Piperazin 2 One

Amine and Amide Reactivity of the 4-(2-Aminoethyl)piperazin-2-one Moiety

The presence of multiple nitrogen atoms with varying degrees of nucleophilicity and basicity governs the reactivity of the this compound molecule. The primary amine of the side chain is the most nucleophilic and basic center, followed by the tertiary N4-amine within the piperazinone ring. The N1-amide nitrogen, due to the delocalization of its lone pair into the adjacent carbonyl group, is significantly less nucleophilic and generally unreactive under typical nucleophilic conditions.

Nucleophilic Characteristics and Derivatization at Nitrogen Centers

The nucleophilic nature of the amine groups in this compound allows for a wide range of derivatization reactions, primarily at the terminal primary amine of the ethyl side chain. This site readily undergoes reactions with various electrophiles.

Acylation: The primary amine can be easily acylated by reacting with acyl chlorides or anhydrides to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields stable sulfonamides. This type of modification is common in medicinal chemistry to alter the physicochemical properties of a lead compound. For instance, in related piperazine (B1678402) derivatives, the functionalization of an amino group with different sulfonamides has been shown to significantly modulate biological affinity. intersurfchem.net

Alkylation and Arylation: The primary amine can be alkylated using alkyl halides. Due to the potential for over-alkylation, reductive amination with aldehydes or ketones is often a more controlled method for introducing alkyl groups. Nucleophilic aromatic substitution (SNAr) reactions with electron-deficient aromatic rings, such as pentafluoropyridine, are also feasible, with piperazine derivatives known to act as efficient nucleophiles, preferentially substituting at the para-position. researchgate.net

Reaction with Epoxides: The nucleophilic primary amine can open epoxide rings to form β-hydroxyamines. This reaction is a common strategy for building more complex molecular architectures. For example, 1-(2-hydroxyethyl)piperazine, a related structure, can act as a nucleophile to open substituted epibromohydrins, leading to the formation of propan-2-ol derivatives. nih.gov

The tertiary amine at the N4 position is also nucleophilic and can react with strong electrophiles to form quaternary ammonium (B1175870) salts. However, the primary amine is sterically more accessible and generally more reactive.

| Reaction Type | Electrophile | Reagent/Conditions | Product Type | Ref. |

| Acylation | Acyl Chloride | Base (e.g., Et3N), CH2Cl2 | Amide | smolecule.com |

| Sulfonylation | Sulfonyl Chloride | Pyridine | Sulfonamide | intersurfchem.net |

| Reductive Amination | Aldehyde/Ketone | Reducing agent (e.g., NaBH(OAc)3) | Secondary/Tertiary Amine | nih.gov |

| Epoxide Opening | Epoxide | K2CO3, Acetonitrile (B52724) | β-hydroxyamine | nih.gov |

| SNAr | Pentafluoropyridine | Na2CO3, Acetonitrile | N-Arylated derivative | researchgate.net |

Electrophilic Modifications and Functional Group Transformations

While the amine centers are primarily nucleophilic, the piperazinone ring itself contains electrophilic sites. The carbonyl carbon of the lactam is susceptible to attack by strong nucleophiles, and the adjacent α-carbon (C3) can be functionalized through various transformations.

A notable reaction involving the piperazin-2-one (B30754) core is its transformation when treated with triethyl phosphite (B83602) in the presence of phosphoryl chloride. nih.govacs.org This reaction does not occur at the nitrogen atoms but rather at the carbon atoms of the ring. For piperazin-2-one itself, this leads to the formation of a mixture of cis- and trans-piperazine-2,3-diyl-bisphosphonates. nih.govacs.org This demonstrates that the C3 methylene (B1212753) group, alpha to the carbonyl, can be activated for electrophilic substitution.

Furthermore, the amide bond can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH4). This would transform the piperazin-2-one into the corresponding N-(2-aminoethyl)piperazine, completely removing the carbonyl group.

| Reaction Type | Reagent | Position of Modification | Product Type | Ref. |

| Bisphosphonylation | P(OEt)3, POCl3 | C2, C3 | Diyl-bisphosphonate | nih.govacs.org |

| Amide Reduction | LiAlH4 | C2 (Carbonyl) | Piperazine | dicp.ac.cn |

| Hydrolysis | Strong Acid/Base | Amide Bond | Ring-opened amino acid derivative | acs.org |

Ring Opening and Cyclization Reactions Involving the Piperazinone Core

The stability of the six-membered piperazinone ring allows it to serve as a stable scaffold, but under certain conditions, it can undergo ring-opening reactions. The amide bond is the most likely site for cleavage, typically through hydrolysis under strong acidic or basic conditions. For example, the hydrolysis of the related 4-ethyl-piperazin-2,3-dione results in the degradation of the ring to form (N′-ethyl-2-aminoethyl)glycine. acs.org A similar hydrolytic cleavage of this compound would be expected to yield a derivative of ethylenediamine (B42938) and glycine.

Conversely, the bifunctional nature of this compound makes it an interesting substrate for further cyclization reactions. The terminal primary amine can be used to construct a new ring. For instance, reaction with a 1,3-dicarbonyl compound or its equivalent could lead to the formation of a fused pyrimidine (B1678525) ring system. Such intramolecular strategies are key to building complex polycyclic scaffolds. Alternative strategies could involve the initial functionalization of the C3 position, followed by an intramolecular cyclization with the side-chain amine to create a bicyclic system.

Diversification Strategies for this compound

The structural framework of this compound offers multiple handles for chemical diversification, making it a valuable building block for creating libraries of compounds for various applications, including drug discovery.

Side-chain Modifications and Elongations

The primary amine on the ethyl side chain is the most accessible and reactive site for diversification. A variety of chemical transformations can be employed to modify or extend this side chain.

One powerful method is the three-component reaction. For example, a base-induced reaction of a disulfide, a source of the ethyl piperazine core, and trimethylsilyl (B98337) cyanide can produce 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles. nih.govmdpi.comresearchgate.net This demonstrates a method for adding a cyanomethyl group to the piperazine nitrogen, which can be adapted for the side-chain amine of the target molecule.

Other common side-chain modifications include:

Peptide Coupling: The primary amine can act as the N-terminus for the synthesis of short peptide chains.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates provides a straightforward route to urea or thiourea derivatives, respectively.

Michael Addition: The primary amine can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds, leading to chain extension.

These modifications allow for the systematic exploration of the chemical space around the core scaffold, which is a key strategy in optimizing the biological activity of heterocyclic compounds. nih.gov

| Reaction Type | Reagents | Side-Chain Modification | Product Class | Ref. |

| Amide Formation | Indole-2-carboxylic acid, HATU, DIPEA | Acylation with indole (B1671886) moiety | N-Indolylacetamide derivative | nih.gov |

| Sulfonamide Formation | Benzenesulfonyl chloride, Et3N | Sulfonylation | N-Benzenesulfonamide derivative | intersurfchem.net |

| Reductive Amination | Boc-protected piperidinyl aldehydes, NaBH(OAc)3 | N-alkylation with piperidine (B6355638) ring | N-Piperidinylethyl derivative | nih.gov |

| Thioether Acetonitrile Synthesis | Disulfide, TMSCN, Base | Addition of a thio-aryl and acetonitrile group | Thioether-acetonitrile derivative | nih.govmdpi.com |

Heterocyclic Annulation Reactions

Heterocyclic annulation refers to the construction of a new ring fused to the existing heterocyclic scaffold. This strategy can dramatically alter the shape and properties of the molecule, leading to novel chemical entities. For this compound, annulation reactions could involve several of its reactive sites.

[n+m] Annulation: The diamine character of the molecule (combining the primary amine and the N4 ring nitrogen) can be exploited. Reaction with a 1,2-dielectrophile, such as an α-haloketone, could lead to the formation of a new pyrazine (B50134) ring, resulting in a bicyclic system. Intermolecular cyclization processes are a common way to build piperidine and piperazine rings from two or more components. mdpi.com

Fused Heterocycle Synthesis: A powerful strategy involves the merging of two different heterocyclic scaffolds. nih.gov For example, a synthetic sequence could be designed where the piperazinone unit is involved in a reaction cascade, such as a Michael addition followed by an intramolecular cyclization, to generate a fused indazolo-piperazine system. nih.gov

Radical Cyclization: Intramolecular radical cyclizations of linear amino-aldehydes have been used to construct piperidines. mdpi.com A similar strategy could be envisioned where a radical is generated elsewhere in the molecule and cyclizes onto an unsaturated bond engineered into the side chain or the piperazinone ring.

These advanced synthetic strategies provide pathways to complex, three-dimensional structures that are highly sought after in modern medicinal chemistry. dicp.ac.cnmdpi.com

Applications of 4 2 Aminoethyl Piperazin 2 One in Medicinal Chemistry and Drug Discovery

Scaffold Design in Pharmaceutical Development

The design of novel drug candidates often relies on the use of "privileged structures," which are molecular frameworks capable of binding to multiple biological targets. The piperazine (B1678402) ring is widely considered a privileged scaffold in drug discovery. ijpsr.comptfarm.plresearchgate.netnih.gov Its advantageous properties, such as high water solubility, tunable basicity, and straightforward chemical reactivity, make it an attractive component for modulating the pharmacokinetic and pharmacodynamic profiles of drug molecules. ijpsr.com

Privileged Structures and Bioisosteric Replacements Utilizing the Piperazinone Scaffold

The piperazinone moiety, a derivative of piperazine, is also recognized for its utility in medicinal chemistry. It can be found in a variety of biologically active compounds, acting as a versatile scaffold. The introduction of a carbonyl group within the piperazine ring to form a piperazinone can influence the molecule's conformation, hydrogen bonding capacity, and metabolic stability.

While the broader class of piperazinones has been explored, specific research detailing the use of 4-(2-Aminoethyl)piperazin-2-one as a privileged structure or in bioisosteric replacement strategies is not extensively documented in publicly available literature. Bioisosteric replacement, the substitution of one part of a molecule with another having similar physical or chemical properties, is a common strategy in drug design. The aminoethyl side chain and the piperazinone core of this specific compound offer multiple points for modification, suggesting its potential as a flexible building block in the synthesis of more complex molecules. However, concrete examples and dedicated studies on its application in this context are scarce.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of a lead compound. Such studies involve systematically modifying the chemical structure of a molecule and evaluating the impact of these changes on its biological activity.

Exploration of Biological Activities and Therapeutic Potential

The therapeutic potential of a compound is determined by its interaction with biological targets and its mechanism of action. The piperazine and piperazinone scaffolds are present in drugs with a wide array of biological activities, including antipsychotic, anticancer, and anti-infective properties.

Investigation of Specific Biological Targets and Receptor Interactions

The specific biological targets and receptor interactions of This compound have not been the subject of extensive investigation in published research. The structural similarity of the piperazine core to neurotransmitters like dopamine (B1211576) and serotonin (B10506) has led to the development of numerous piperazine-containing CNS-active drugs, such as the antipsychotics aripiprazole (B633) and cariprazine. ijpsr.comnih.gov These drugs often exhibit complex pharmacology, interacting with multiple receptor subtypes. nih.gov

It is plausible that This compound and its derivatives could interact with similar targets, such as G-protein coupled receptors (GPCRs) or ion channels. The primary amine of the aminoethyl side chain could engage in key hydrogen bonding interactions within a receptor binding pocket. However, without experimental data from binding assays and functional studies, the specific targets of this compound are unknown.

Elucidation of Molecular Mechanisms of Action

The molecular mechanism of action describes the biochemical and physiological processes through which a drug produces its pharmacological effect. Given the lack of specific biological targets identified for This compound , its molecular mechanism of action remains unelucidated.

Research on other piperazinone-containing molecules has revealed various mechanisms. For example, some piperazine derivatives act as kinase inhibitors by binding to the ATP-binding site of protein kinases, thereby modulating cellular signaling pathways involved in cancer. nih.gov Others function as receptor antagonists or partial agonists, modulating neurotransmitter systems in the central nervous system. nih.gov Determining the mechanism of action for This compound would require significant further research, including target identification and validation studies.

Prodrug Strategies Incorporating this compound

A prodrug is an inactive compound that is converted into an active drug in the body. Prodrug strategies are often employed to improve a drug's pharmacokinetic properties, such as solubility, permeability, and metabolic stability, or to achieve targeted drug delivery. nih.govrsc.org

There is no specific information in the scientific literature describing the use of This compound in prodrug strategies. The primary amine on the ethyl side chain of this compound presents a potential site for modification to create a prodrug. For instance, it could be acylated to form an amide linkage that might be cleaved by enzymes in the body to release the active parent compound. This approach could be used to modulate the compound's lipophilicity and ability to cross biological membranes like the blood-brain barrier. However, this remains a theoretical application, as no published studies have explored this possibility for This compound .

Targeted Drug Delivery Systems Based on this compound Conjugates

Following a comprehensive review of scientific literature and patent databases, there is currently a lack of specific, publicly available research detailing the application of this compound as a core component in targeted drug delivery systems. While piperazine and piperazinone scaffolds are of significant interest in medicinal chemistry for the development of various therapeutic agents, the direct use of this compound in drug conjugates designed for targeted delivery is not substantially documented in the reviewed sources.

The fundamental concept of a targeted drug delivery system involves a tripartite structure: a targeting moiety that recognizes and binds to specific cells or tissues, a therapeutic payload (the drug), and a linker that connects the two. The chemical properties of this compound, featuring a primary amino group and a cyclic lactam structure, theoretically suggest its potential utility as a versatile linker or scaffold in such systems. The primary amine could be functionalized to attach to a targeting ligand (such as an antibody or a peptide), while other positions on the piperazinone ring could potentially be modified to connect to a cytotoxic agent or other therapeutic molecules.

However, without concrete research findings, any discussion on its role in targeted drug delivery would be speculative. Detailed information regarding the types of targeting ligands, the specific drugs conjugated, the nature of the chemical bonds formed, and the efficacy of such hypothetical conjugates is not available in the current body of scientific literature.

Catalytic Applications of 4 2 Aminoethyl Piperazin 2 One and Its Complexes

Catalyst Immobilization Techniques and Heterogeneous Catalysis

Without any research findings, the creation of data tables and a detailed, scientifically accurate article is not feasible. Any attempt to do so would be speculative and would not adhere to the required standards of factual reporting.

Integration of 4 2 Aminoethyl Piperazin 2 One in Material Science and Polymer Chemistry

Monomer and Cross-linking Agent in Polymer Synthesisnih.govnih.gov

The bifunctional nature of 4-(2-Aminoethyl)piperazin-2-one, stemming from its distinct amine groups and lactam ring, allows it to participate in polymerization reactions in multiple capacities. It can serve as a monomer to be incorporated into the main polymer chain or as a cross-linking agent to create networked polymer structures.

Polycondensation Reactions for Polymeric Materials

The primary and secondary amine groups of this compound make it a suitable candidate for polycondensation reactions. These reactions involve the step-wise formation of longer polymer chains with the elimination of a small molecule, such as water. For instance, it can react with dicarboxylic acids or their derivatives (e.g., diacyl chlorides, diesters) to form polyamides. The primary amine offers a site for initial reaction, while the secondary amine within the piperazine (B1678402) ring can also participate, potentially leading to branched or cross-linked structures.

The resulting polyamides could exhibit unique properties due to the presence of the piperazinone ring, such as enhanced thermal stability and specific solvent affinities. The incorporation of this monomer can be strategically used to modify the mechanical and thermal properties of the final polymeric material.

Illustrative Polycondensation Reaction Data

| Co-monomer | Reaction Temperature (°C) | Resulting Polymer | Inherent Viscosity (dL/g) | Glass Transition Temperature (Tg, °C) |

| Adipoyl chloride | 100 | Polyamide | 0.85 | 155 |

| Terephthaloyl chloride | 120 | Aromatic Polyamide | 1.10 | 210 |

| Isophthaloyl chloride | 120 | Aromatic Polyamide | 0.98 | 195 |

This table presents hypothetical data to illustrate the potential outcomes of polycondensation reactions involving this compound, based on general principles of polymer chemistry.

Ring-Opening Polymerization Initiators

The primary and secondary amine functionalities of this compound can act as initiators for the ring-opening polymerization (ROP) of cyclic monomers like lactones (e.g., ε-caprolactone), lactides, and epoxides. mdpi.comiaamonline.org In this role, the amine group attacks the cyclic monomer, initiating a chain growth process. mdpi.com This method is particularly valuable for the synthesis of biodegradable polyesters and polyethers with controlled molecular weights and end-group functionalities. iaamonline.org

The use of this compound as an ROP initiator would result in polymer chains with a piperazinone end-group. This terminal functionality could then be available for further post-polymerization modifications, allowing for the creation of more complex polymer architectures or for tethering the polymer to surfaces.

Development of Functional Polymeric Materialsnih.gov

The incorporation of this compound into polymer structures can impart specific functionalities, leading to the development of advanced materials with responsive or tailored properties for specialized applications.

Responsive Polymers and Smart Materials

Polymers containing the piperazinone moiety derived from this compound have the potential to exhibit responsiveness to external stimuli such as pH and temperature. openaccessjournals.comnih.gov The amine groups within the polymer structure can be protonated or deprotonated in response to changes in pH, leading to alterations in polymer conformation, solubility, and hydrogel swelling. This behavior is the foundation for creating "smart" materials that can undergo reversible changes in their properties. nih.govmdpi.com Such materials are of interest for applications in drug delivery, sensors, and actuators. nih.govmdpi.com

Polymeric Scaffolds for Advanced Applications

In the field of tissue engineering and regenerative medicine, polymeric scaffolds provide a temporary support structure for cell growth and tissue formation. The functional groups of this compound, when incorporated into a polymer backbone, can serve as anchor points for immobilizing bioactive molecules such as peptides, growth factors, or adhesion proteins. This functionalization can enhance the biocompatibility and bioactivity of the scaffold, promoting cell attachment, proliferation, and differentiation. The inherent properties of the piperazinone-containing polymer can also be tuned to achieve the desired mechanical strength and degradation rate for the scaffold.

Surface Modification and Coating Technologies Employing this compound

The reactive amine groups of this compound make it a valuable agent for the surface modification of various substrates. nih.gov By covalently attaching this molecule to a material's surface, its properties, such as wettability, biocompatibility, and adhesion, can be significantly altered. researchgate.netmdpi.com

For example, the surface of an inert polymer can be functionalized with this compound to introduce reactive amine groups. nih.gov These groups can then be used to graft other polymers or biomolecules onto the surface, creating a functional coating. nih.govnih.gov This approach is utilized in the development of non-fouling surfaces for biomedical implants, in the creation of biosensors with immobilized enzymes or antibodies, and to improve the paintability and printability of polymer films. researchgate.netiu.edu The use of this specific piperazinone derivative could also impart unique chelating properties to the surface, useful for applications in water purification or metal ion sensing.

Advanced Analytical Methodologies for Characterization and Quantification of 4 2 Aminoethyl Piperazin 2 One

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of 4-(2-Aminoethyl)piperazin-2-one. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide complementary information regarding the compound's atomic connectivity, molecular weight, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the protons on the ethyl side chain and the piperazinone ring. While specific, experimentally verified spectral data for this exact compound is limited in public literature, predictions can be made based on similar structures like N-Aminoethylpiperazine and other piperazinone derivatives. chemicalbook.comresearchgate.net The protons of the two methylene (B1212753) groups in the aminoethyl side chain would likely appear as triplets. The four protons on the piperazine (B1678402) ring are expected to show complex splitting patterns, appearing as multiplets. The protons of the primary amine (NH₂) and the secondary amine (NH) within the ring would appear as broad singlets, and their chemical shifts can be concentration-dependent.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, six distinct carbon signals are anticipated. The most downfield signal would correspond to the carbonyl carbon (C=O) of the amide group, typically appearing in the 165-175 ppm range. researchgate.net The remaining five signals would represent the four methylene carbons of the piperazine ring and the ethyl side chain, and their specific shifts would be influenced by the adjacent nitrogen atoms. chemicalbook.comspectrabase.com

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Description |

|---|---|---|

| ¹³C | ~170 | Carbonyl (C=O) in the piperazinone ring |

| ¹³C | ~50-60 | Methylene carbons adjacent to nitrogen (piperazine ring and ethyl chain) |

| ¹³C | ~35-45 | Methylene carbon of the ethyl group |

| ¹H | ~7.0-8.0 | Broad singlet, 1H (Amide N-H) |

| ¹H | ~3.0-3.5 | Multiplets, 4H (Piperazinone ring CH₂) |

| ¹H | ~2.5-3.0 | Triplets, 4H (Ethyl chain CH₂) |

| ¹H | ~1.5-2.5 | Broad singlet, 2H (Amine NH₂) |

Note: These are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary based on solvent and other conditions.

Mass Spectrometry (MS) for Purity and Molecular Weight Determination

Mass spectrometry is crucial for determining the molecular weight and assessing the purity of this compound. The compound has a molecular formula of C₆H₁₃N₃O and a monoisotopic mass of 143.1059 g/mol . letopharm.com

In electrospray ionization (ESI) mass spectrometry, the compound is expected to be readily observed as the protonated molecule [M+H]⁺ at m/z 144.1137. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways, providing structural confirmation. The fragmentation of piperazine derivatives is well-documented and typically involves cleavages at the C-N bonds of the piperazine ring and the side chain. xml-journal.netresearchgate.net For this compound, characteristic fragment ions would likely result from the loss of the aminoethyl group or cleavage within the piperazinone ring. libretexts.orgnih.gov The alpha-cleavage adjacent to the amine groups is a common fragmentation route for amines. libretexts.org

Expected Key Mass Fragments for this compound

| m/z (charge) | Proposed Fragment | Description |

|---|---|---|

| 144.1137 | [C₆H₁₄N₃O]⁺ | Protonated molecular ion [M+H]⁺ |

| 114.0920 | [C₅H₁₂N₂O]⁺ | Loss of ethylamine (B1201723) fragment from side chain |

| 101.0764 | [C₄H₉N₂O]⁺ | Cleavage of the ethyl side chain |

| 87.0917 | [C₄H₁₁N₂]⁺ | Fragment from the piperazine ring and side chain |

| 70.0651 | [C₃H₆N₂]⁺ | Fragment from piperazine ring cleavage |

| 56.0495 | [C₃H₆N]⁺ | Fragment from piperazine ring cleavage |

Note: These fragment values are based on the predicted fragmentation of the target molecule and data from structurally similar piperazine compounds. ufz.de

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A strong, sharp band around 1650-1680 cm⁻¹ would be indicative of the C=O stretching of the tertiary amide in the piperazinone ring. The N-H stretching vibrations of the primary amine (NH₂) would appear as two bands in the 3300-3500 cm⁻¹ region, while the secondary amine (NH) in the ring would show a single band in the same region. C-H stretching vibrations for the methylene groups will be observed just below 3000 cm⁻¹. nist.gov

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The C-C and C-N skeletal vibrations of the piperazine ring would be observable in the Raman spectrum.

Predicted IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H stretch | Primary amine (two bands), Secondary amine (one band) |

| 2850 - 2960 | C-H stretch | Aliphatic CH₂ |

| 1650 - 1680 | C=O stretch | Tertiary amide (lactam) |

| 1400 - 1470 | C-H bend | Aliphatic CH₂ |

| 1000 - 1250 | C-N stretch | Amines |

Note: These are predicted frequency ranges based on standard functional group analysis.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and for its quantification. High-Performance Liquid Chromatography (HPLC) is the primary method used, while Gas Chromatography (GC) can be employed, often with derivatization.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is well-suited for the analysis of polar, non-volatile compounds like this compound.

Method Development: Reversed-phase HPLC (RP-HPLC) is the most common mode used for piperazine derivatives. sielc.com A C18 column is a typical choice for the stationary phase. sielc.com Due to the basic nature of the amines, the mobile phase often requires a buffer or an ion-pairing agent to achieve good peak shape and retention. A mixture of acetonitrile (B52724) or methanol (B129727) and a buffered aqueous solution (e.g., phosphate (B84403) or acetate (B1210297) buffer) is commonly used. sielc.com For mass spectrometry detection (LC-MS), volatile buffers like ammonium (B1175870) formate (B1220265) or formic acid are preferred. sielc.com

Since the piperazinone structure lacks a strong chromophore, UV detection can be challenging at low concentrations. researchgate.net Detection is often performed at low wavelengths (~205-215 nm). For higher sensitivity and for samples lacking UV-active impurities, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be employed. jocpr.comscholarscentral.com Alternatively, more universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) can be used.

Purity Assessment: A validated HPLC method can be used to determine the purity of this compound by calculating the area percentage of the main peak relative to the total area of all peaks. Impurities can be identified by coupling the HPLC system to a mass spectrometer (LC-MS).

Gas Chromatography (GC) for Volatile Derivatives

Standard GC analysis of this compound is difficult due to its high polarity and low volatility, which can lead to poor peak shape and thermal degradation in the injector or column. researchgate.net Therefore, derivatization is typically required to increase volatility and thermal stability.

Derivatization: The primary and secondary amine groups can be derivatized through acylation (e.g., with trifluoroacetic anhydride, PFPA, or HFBA) or silylation (e.g., with BSTFA). oup.com This process replaces the polar N-H protons with non-polar groups, making the molecule suitable for GC analysis. nih.gov

GC-MS Analysis: Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the identification of the derivatized compound and its impurities. nih.govunodc.org The GC provides separation, while the MS provides mass spectra that can be used for structural confirmation and library matching. The fragmentation patterns of the derivatized compound will differ significantly from the underivatized form analyzed by direct infusion MS. oup.com

Future Directions and Emerging Research Avenues for 4 2 Aminoethyl Piperazin 2 One

Bioconjugation and Probe Development for Biological Systems

The structure of 4-(2-Aminoethyl)piperazin-2-one is well-suited for applications in bioconjugation and the development of molecular probes for studying biological systems. The terminal primary aminoethyl group serves as a versatile handle for covalent attachment to a wide array of molecules, including proteins, peptides, nucleic acids, and fluorescent dyes.

Research into piperazine-based structures has already demonstrated their utility in creating probes for biological imaging and diagnostics. For instance, piperazine-fused cyclic disulfides have been developed as high-performance, reduction-responsive motifs for live-cell probes. chemrxiv.org Similarly, piperazine-appended chemosensors have been designed for the selective detection of metal ions like Zn(II), Cd(II), and Hg(II) in biological and environmental samples. rsc.org These examples underscore the potential of the piperazine (B1678402) scaffold in probe development.

The primary amine of this compound can be readily functionalized through well-established amine-reactive chemistries. This allows for its incorporation into larger systems designed to interact with specific biological targets. The development of radiolabeled probes targeting fibroblast activation protein (FAP) for PET imaging in tumors has utilized piperazine-containing structures, highlighting a pathway for developing new diagnostic agents. nih.gov

Table 1: Potential Bioconjugation Reactions for this compound

| Reactive Functional Group | Reagent Class | Resulting Linkage | Application Example |

| Primary Amine (-NH₂) | N-Hydroxysuccinimide (NHS) esters | Amide | Labeling proteins with fluorophores |

| Primary Amine (-NH₂) | Isothiocyanates | Thiourea (B124793) | Attaching to antibodies |

| Primary Amine (-NH₂) | Aldehydes/Ketones (reductive amination) | Secondary Amine | Surface modification of nanoparticles |

| Ring Amine (-NH-) | Acyl Halides | Amide | Synthesis of derivative libraries |

The future in this area lies in leveraging the specific stereochemistry and conformational properties of the piperazin-2-one (B30754) ring to create highly selective and potent probes. By attaching this scaffold to targeting moieties or signal-generating units, novel tools for understanding complex biological processes can be engineered.

Integration into Supramolecular Systems and Self-Assembly

Supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions, offers a powerful approach to creating complex, functional architectures. nih.gov The molecular structure of this compound possesses multiple hydrogen bond donor and acceptor sites, making it an excellent building block, or "synthon," for designing self-assembling systems.

Key structural features for supramolecular assembly include:

Hydrogen Bond Donors: The primary amine (-NH₂) and the ring amide (-NH-).

Hydrogen Bond Acceptors: The carbonyl oxygen (C=O) and the tertiary ring nitrogen.

These features allow the molecule to participate in intricate hydrogen-bonding networks, leading to the formation of well-defined one-, two-, or three-dimensional structures. Research on related piperazine compounds has shown their ability to form complex supramolecular frameworks. For example, copper complexes with aminoethylpiperazine-based ligands have been shown to create 1D and 2D architectures through a combination of coordination and hydrogen bonds. mdpi.com Furthermore, co-crystals of piperazine with nitrophenols demonstrate the robust hydrogen bonding patterns that piperazine rings can establish. researchgate.net

The future direction for this compound in this field involves its use as a versatile node in the construction of metal-organic frameworks (MOFs) or hydrogen-bonded organic frameworks. By modifying the primary amine with other functional groups, it is possible to tune the assembly process and the properties of the resulting supramolecular material, leading to applications in catalysis, gas storage, or molecular recognition.

High-Throughput Screening Applications in Chemical Biology

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast libraries of chemical compounds to identify new therapeutic agents. mdpi.com The piperazine heterocycle is considered a "privileged structure" in medicinal chemistry because it is frequently found in biologically active compounds and can interact with multiple biological targets. mdpi.comresearchgate.net

The compound this compound represents a valuable scaffold for inclusion in HTS compound libraries for several reasons:

Structural Diversity: The primary amine and the ring nitrogen provide two distinct points for chemical modification, allowing for the creation of large and diverse libraries of derivatives from a single core structure.

Favorable Physicochemical Properties: The piperazine ring can improve the aqueous solubility and pharmacokinetic profile of a potential drug candidate. mdpi.com

3D-Rich Scaffolding: The non-planar, chair-like conformation of the piperazinone ring provides a three-dimensional framework that can lead to more specific interactions with protein binding sites compared to flat aromatic structures.

Biophysical methods are often employed to validate hits from HTS campaigns, confirming direct binding to the target protein and eliminating artifacts. nih.govresearchgate.net Incorporating derivatives of this compound into screening libraries could yield novel hits for a variety of biological targets. HTS approaches that identify strong polymer-protein interactions have been developed, which could be adapted to screen libraries of small molecules based on this piperazinone core. rsc.org The future lies in the rational design of focused libraries around this scaffold to target specific protein families, such as kinases or proteases, where the piperazine motif has already proven to be effective.

Environmental and Sustainable Chemistry Perspectives on Piperazinone Derivatives

The principles of green and sustainable chemistry are increasingly guiding the synthesis and application of chemical compounds, aiming to reduce waste, minimize energy consumption, and use renewable resources. nih.gov Future research on this compound and its derivatives should incorporate these principles.

Key areas for sustainable chemistry research include:

Greener Synthetic Routes: Traditional methods for synthesizing piperazine derivatives can be lengthy and require harsh reagents. researchgate.net Future efforts should focus on developing more efficient and environmentally benign syntheses. This could involve the use of photocatalysis, which can enable C-H functionalization of heterocycles under mild conditions, or employing one-pot, multicomponent reactions to reduce the number of synthetic steps and purification procedures. nih.gov

Reducing Derivatives: A core principle of green chemistry is to minimize unnecessary derivatization. nih.gov Computational and in silico screening methods can help prioritize the synthesis of the most promising derivatives, reducing the number of compounds that need to be physically made and tested. mdpi.comnih.gov

Catalysis: The development of novel catalysts for the synthesis and functionalization of piperazinones is a key goal. Copper-catalyzed reactions, for example, have been used to synthesize diverse piperazines. encyclopedia.pub Research into more abundant and less toxic metal catalysts or organocatalysts would be a significant advance.

By focusing on sustainable synthetic methods and the lifecycle of piperazinone-based compounds, the environmental impact of producing these valuable chemical entities can be minimized, aligning chemical research with global sustainability goals.

Q & A

Q. What are the recommended synthetic routes for 4-(2-Aminoethyl)piperazin-2-one, and how can reaction conditions be optimized?

Methodological Answer:

- Core Synthesis: A common approach involves cyclocondensation of ethylenediamine derivatives with diketones or keto-esters. For example, reacting 1,2-diaminoethane with a substituted diketone under reflux in ethanol or methanol (60–80°C, 12–24 hours) forms the piperazin-2-one scaffold. Post-synthetic modifications (e.g., alkylation at the aminoethyl group) require anhydrous conditions and catalysts like KCO .

- Optimization Tips:

- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity for alkylation steps, while protic solvents (ethanol) favor cyclization.

- Purification: Column chromatography (silica gel, eluent: CHCl:MeOH 10:1) or recrystallization from ether/hexane mixtures improves yield and purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Analytical Techniques:

- NMR Spectroscopy: H NMR (DMSO-d) should show characteristic peaks: δ 2.8–3.1 ppm (piperazine CH), δ 3.3–3.5 ppm (aminoethyl CH), and δ 7.2–7.4 ppm (aromatic protons if substituted). C NMR confirms carbonyl (C=O) at ~170 ppm .

- Mass Spectrometry: ESI-MS (positive mode) typically displays [M+H] or [M+Na] ions. High-resolution MS (HRMS) ensures molecular formula accuracy .

- X-ray Crystallography: For unambiguous confirmation, single-crystal X-ray diffraction (using SHELX or ORTEP-III) resolves bond angles and stereochemistry .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- Exposure Management:

- Storage: Store in airtight containers at 2–8°C under inert gas (N or Ar) to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic and spectroscopic data for this compound derivatives?

Methodological Answer:

- Case Study: If NMR suggests equatorial substituents but X-ray shows axial orientation:

- Dynamic Effects: Variable-temperature NMR (VT-NMR) can detect conformational flexibility (e.g., ring puckering).

- DFT Calculations: Use Gaussian or ORCA to model energetically favorable conformers and compare with experimental data .

- Twinned Crystals: Re-refine X-ray data with SHELXL’s TWIN/BASF commands to correct for twinning artifacts .

Q. What strategies improve yield in multi-step syntheses of this compound-based pharmacophores?

Methodological Answer:

- Key Strategies:

- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 12 hours to 30 minutes) for cyclization steps (100–120°C, 300 W) .

- Protecting Groups: Use Boc or Fmoc on the aminoethyl group to prevent side reactions during functionalization .

- Flow Chemistry: Continuous-flow reactors enhance reproducibility in high-temperature/pressure steps (e.g., amide couplings) .

Q. How can computational modeling predict the biological activity of this compound derivatives?

Methodological Answer:

- Workflow:

- Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., serotonin receptors). Focus on hydrogen bonding with the piperazinone carbonyl and hydrophobic contacts with substituents .

- MD Simulations: Run 100-ns simulations (AMBER/CHARMM) to assess binding stability. Analyze RMSD and ligand-protein interaction fingerprints.

- QSAR Models: Build regression models using descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.